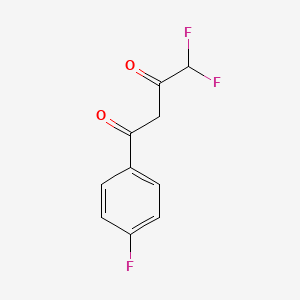

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of chromene, which is a heterocyclic compound that forms the core of many biologically active compounds . The “o-tolylimino” part suggests the presence of an imine group attached to a tolyl group (a methyl-substituted phenyl group). The “ethoxy” part indicates an ethyl group attached through an oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Suzuki coupling or Kumada coupling . These methods involve palladium or nickel catalysts .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity would depend on the exact structure and substituents of the compound .Scientific Research Applications

Crystallography and Structural Analysis

- Crystal Structure Studies : The study by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which share structural similarities with "(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide", highlights their crystallization in different space groups. These compounds exhibit an anti-rotamer conformation around the C-N bond, with variations in the orientation of amide and pyran ring oxygen atoms. Such structural analyses contribute to understanding the conformational dynamics and intermolecular interactions of chromene derivatives (Reis et al., 2013).

Organic Synthesis and Chemical Properties

Synthesis and Functionalization : Nizami and Hua (2018) described a method for synthesizing 3H-Naphtho[2.1-b]pyran-2-carboxamides, a class closely related to chromene carboxamides, showcasing the utility of these compounds in cyclocoupling reactions. This research illustrates the synthetic versatility of chromene derivatives, allowing for the development of novel compounds with potential applications in medicinal chemistry and materials science (Nizami & Hua, 2018).

Solvent-Free Synthesis and Biological Activities : The work by Chitreddy and Shanmugam (2017) on synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions and their subsequent studies on solvatochromic properties, antibacterial activities, and antioxidant capacities further exemplify the broad range of functionalities and applications of chromene derivatives. Their findings underscore the potential of these compounds in developing new antibacterial agents and antioxidants (Chitreddy & Shanmugam, 2017).

Catalysis and Chemical Reactions : Ilies et al. (2017) explored the catalytic properties of iron and zinc salts in the arylation and alkenylation of propionamides, highlighting the role of chromene derivatives in facilitating C-H activation and C-C bond formation. This research provides insights into the application of chromene derivatives in catalysis and organic synthesis, contributing to the development of more efficient and selective synthetic methodologies (Ilies et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-23-16-10-6-8-13-11-14(18(20)22)19(24-17(13)16)21-15-9-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEACWFLPUZLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-8-ethoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463851.png)

![8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463855.png)

![(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2463856.png)

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2463857.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2463861.png)

![N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2463862.png)

![2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide](/img/structure/B2463864.png)

![N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2463868.png)